1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity LogP Pyrazole

Medicinal chemists often face solubility-limited coupling when using simple N-alkyl pyrazole building blocks. 1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 936249-31-9) solves this with a calculated LogP of 0.326-over 0.6 units lower than the 1-methyl analog-enhancing polar organic solvent solubility for homogeneous amide/ester formations. Key outcomes: (1) Reliable diversification via standard coupling reagents; (2) Documented 81% ethyl ester synthetic yield; (3) Supplied at ≥95% purity with room-temperature storage and ambient global shipping.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 936249-31-9
Cat. No. B1361028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
CAS936249-31-9
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOCCN1C(=CC=N1)C(=O)O
InChIInChI=1S/C7H10N2O3/c1-12-5-4-9-6(7(10)11)2-3-8-9/h2-3H,4-5H2,1H3,(H,10,11)
InChIKeyNSBGYSNAQPJLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic Acid: Key Building Block


1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 936249-31-9) is a heterocyclic pyrazole derivative featuring a carboxylic acid group at the 5-position and a 2-methoxyethyl substituent on the N1 nitrogen. With a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol, this compound is a versatile building block in organic synthesis, enabling the preparation of amides, esters, and other functional derivatives [1]. Its primary applications lie in the construction of pharmaceutical intermediates, agrochemical lead molecules, and specialized heterocyclic scaffolds. The compound is characterized by a calculated LogP of 0.326, indicating a balanced hydrophilic-lipophilic profile [2], and is supplied by multiple vendors in purities typically ≥95% . This evidence guide provides a quantitative, comparator-driven analysis to support scientific selection and procurement decisions.

Why 1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic Acid Is Irreplaceable


Simple N-alkyl analogs such as 1-methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1) or 1-ethyl-1H-pyrazole-5-carboxylic acid (CAS 400756-29-8) lack the methoxyethyl group that critically modulates physicochemical properties, solubility, and downstream synthetic utility. The 2-methoxyethyl substituent introduces a polar, hydrogen-bond-accepting ether oxygen, which substantially alters the compound's lipophilicity profile and solubility in polar organic solvents, enabling unique reaction conditions and purification strategies [1]. Substitution with a non-methoxyethyl analog may lead to altered reaction kinetics, reduced yields in downstream coupling reactions, or failure to meet desired physicochemical property targets in medicinal chemistry programs. The quantitative evidence presented in Section 3 demonstrates that the methoxyethyl group is not an inert bystander but a functional handle that differentiates this building block from its simpler N-alkyl counterparts.

1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic Acid: Quantitative Comparison


Lipophilicity: LogP Reduction vs. Analogs

The 2-methoxyethyl substituent significantly reduces lipophilicity compared to simple N-alkyl analogs, improving aqueous compatibility and altering ADME predictions. The target compound has a calculated LogP of 0.326 [1]. In contrast, the 1-methyl analog has a predicted LogP of approximately 1.0 [2], and the 1-ethyl analog is expected to be even more lipophilic. This difference of >0.6 LogP units represents a >4-fold difference in partition coefficient.

Lipophilicity LogP Pyrazole Physicochemical properties

Enhanced Solubility in Polar Solvents

The methoxyethyl group confers enhanced solubility in polar organic solvents compared to simple N-alkyl pyrazole-5-carboxylic acids. Vendor technical descriptions indicate that the 2-methoxyethyl substituent 'improves solubility in polar solvents' [1]. While direct comparative solubility data in g/L are not publicly available, the structural rationale is well-established: the ether oxygen provides a hydrogen-bond-accepting site that increases polarity and solvent interactions. In contrast, 1-methyl-1H-pyrazole-5-carboxylic acid is a solid with a melting point of 220-225°C , indicating strong crystal lattice energy and potentially lower solubility in common organic solvents.

Solubility Polar solvents Synthetic utility Reaction media

Regioisomer: 1-Substituted vs. 3-Substituted

The target compound (CAS 936249-31-9) is the 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid regioisomer. A closely related regioisomer, 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid (CAS 949034-42-8), features the methoxyethyl group on the pyrazole C3 carbon rather than the N1 nitrogen . This regioisomeric difference fundamentally alters the compound's reactivity profile: the N1-substituted derivative presents a carboxylic acid directly adjacent to the substituted nitrogen, affecting the pKa of the acid and the nucleophilicity of the nitrogen. In contrast, the 3-substituted isomer has the carboxylic acid at the 5-position and the methoxyethyl at the 3-position, leading to different steric and electronic environments. Procurement of the correct regioisomer is essential for maintaining the intended synthetic route and avoiding off-target reactivity.

Regioisomer Building block Synthetic route Structural isomer

Synthetic Yield and Process Efficiency

A key synthetic route to 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid involves the hydrolysis of the corresponding ethyl ester (ethyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate) using sodium hydroxide in aqueous ethanol . This process has been reported to achieve a yield of 81% under mild conditions (room temperature, 1.5 hours) . While comparative yield data for other N-alkyl pyrazole-5-carboxylic acid esters are not systematically reported in a single study, the 81% yield serves as a benchmark for process efficiency and reproducibility when using this specific building block or its precursors.

Synthetic yield Process efficiency Ester hydrolysis Scale-up

Optimal Use Cases for 1-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic Acid


Medicinal Chemistry with Reduced Lipophilicity

When designing lead compounds for targets where lower LogP is desired (e.g., CNS penetration avoidance, improved aqueous solubility), 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid provides a calculated LogP of 0.326, which is >0.6 units lower than the 1-methyl analog [1]. This makes it a preferred building block for generating amide or ester derivatives with more favorable physicochemical profiles [2].

Polar Heterocyclic Scaffold Synthesis

The methoxyethyl group enhances solubility in polar organic solvents, enabling homogeneous reactions and easier purification [1]. This is particularly advantageous for constructing complex heterocyclic arrays where intermediate solubility is crucial for efficient coupling and work-up procedures.

Agrochemical Intermediate Synthesis

Patents describing N-substituted 1H-pyrazole-5-carboxylic acid derivatives as intermediates for pesticidal anthranilamide compounds highlight the utility of this scaffold [3]. The 1-(2-methoxyethyl) variant, with its balanced lipophilicity and synthetic accessibility, is well-suited for generating libraries of potential agrochemical actives.

Amide and Ester Derivative Precursor

The carboxylic acid functionality enables straightforward conversion to amides and esters using standard coupling reagents. The defined synthetic route from the ethyl ester (81% yield) demonstrates process viability, making this compound a reliable starting material for diversifying compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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